alpha-Onocerol

Descripción

Propiedades

IUPAC Name |

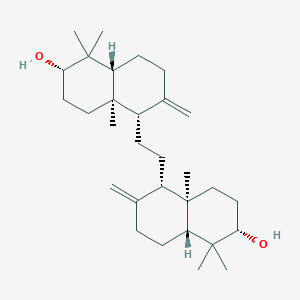

5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESZMTVZGWZBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965373 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-01-3 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of α-Onocerin from Lycopodium clavatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of α-onocerin, a bioactive triterpenoid (B12794562), from the clubmoss Lycopodium clavatum. The document details the experimental protocols for its extraction, purification, and characterization, presents quantitative data in a structured format, and visualizes the key experimental workflow and the proposed mechanism of action.

Introduction

α-Onocerin is a tetracyclic triterpenoid that has garnered scientific interest due to its notable biological activities. Structurally, it is a C30 triterpenoid diol. First isolated from Lycopodium clavatum, this natural product has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease[1]. The quest for novel and effective AChE inhibitors from natural sources has led to the investigation of various plant species, with Lycopodium clavatum emerging as a promising candidate due to its α-onocerin content. The isolation of α-onocerin from this clubmoss is typically achieved through a bioassay-guided fractionation approach, where the separation process is monitored by assessing the AChE inhibitory activity of the resulting fractions.

Experimental Protocols

The following sections describe the detailed methodologies for the isolation and characterization of α-onocerin from Lycopodium clavatum.

Plant Material Collection and Preparation

Fresh aerial parts of Lycopodium clavatum are collected and authenticated. The plant material is then air-dried at room temperature and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including α-onocerin.

-

Protocol:

-

The dried, powdered aerial parts of Lycopodium clavatum (e.g., 2.2 kg) are macerated in methanol (B129727) (e.g., 85 L) at room temperature for a period of 48-72 hours with occasional agitation.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Alternatively, a chloroform:methanol (1:1) mixture can be used for the initial extraction, which has been shown to be effective in extracting AChE inhibitory compounds[1].

-

Bioassay-Guided Fractionation and Isolation

The crude extract is subjected to a series of fractionation and chromatographic steps. The acetylcholinesterase inhibitory activity of the fractions is monitored at each stage to guide the purification process towards the active compound.

-

Protocol:

-

Solvent Partitioning: The crude methanolic extract is suspended in a 5% tartaric acid solution and partitioned with dichloromethane (B109758). The dichloromethane fraction, containing the less polar compounds including triterpenoids, is collected and concentrated.

-

Silica (B1680970) Gel Column Chromatography:

-

The concentrated dichloromethane fraction is adsorbed onto a small amount of silica gel (e.g., 70-230 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol (e.g., n-hexane-EtOAc-MeOH, starting from 1:9:0 and transitioning to 0:0:1).

-

Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Bioassay: Each pooled fraction is tested for its acetylcholinesterase inhibitory activity using the Ellman spectrophotometric method.

-

Further Purification: The most active fractions are subjected to further rounds of silica gel column chromatography, potentially using different solvent systems (e.g., CH₂Cl₂-MeOH), until a pure compound is obtained.

-

Crystallization: The purified α-onocerin is crystallized from a suitable solvent (e.g., methanol) to obtain a white crystalline solid.

-

Structural Elucidation and Characterization

The structure of the isolated pure compound is confirmed as α-onocerin using various spectroscopic techniques.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the carbon-hydrogen framework and confirm the structure.

-

Quantitative Data

The following tables summarize the key quantitative data related to the isolation and activity of α-onocerin from Lycopodium clavatum.

| Parameter | Value | Reference |

| Extraction Yield | ||

| Yield of α-onocerin | Up to 0.064% of the dried plant material | |

| Biological Activity | ||

| Acetylcholinesterase Inhibition (IC₅₀) | 5.2 µM | [1] |

Table 1: Yield and Bioactivity of α-Onocerin from Lycopodium clavatum

| Spectroscopic Data | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75 (brs, 2H), 4.60 (brs, 2H), 3.22 (dd, J = 11.2, 4.8 Hz, 2H), 1.00 (s, 6H), 0.95 (s, 6H), 0.84 (s, 6H), 0.76 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.4, 109.5, 79.0, 56.4, 55.8, 50.8, 42.1, 41.7, 39.7, 39.1, 33.5, 28.0, 27.5, 21.8, 18.4, 16.6, 16.1, 15.6 |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₃₀H₅₁O₂⁺, found to be consistent with the molecular formula. |

Table 2: Spectroscopic Data for α-Onocerin

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of α-onocerin and its proposed mechanism of acetylcholinesterase inhibition.

References

Alpha-Onocerin from Ononis spinosa: A Technical Guide to Its Natural Sourcing, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, extraction, and biosynthesis of alpha-onocerin, a significant triterpenoid (B12794562) found in the roots of Ononis spinosa (spiny restharrow). This document details quantitative data, experimental protocols, and the underlying biochemical pathways, serving as a comprehensive resource for research and development.

Quantitative Analysis of Alpha-Onocerin in Ononis spinosa

Alpha-onocerin is a primary constituent of the roots of Ononis spinosa.[1] The concentration of this tetracyclic triterpenoid can vary depending on the extraction method and the specific plant material. The following tables summarize the quantitative data available from recent studies.

Table 1: Yield of Dichloromethane (B109758) Extract from Ononis spinosa Roots

| Parameter | Value | Reference |

| Starting Material | Powdered Ononis spinosa roots | [1] |

| Extraction Solvent | Dichloromethane | [1] |

| Extraction Method | Soxhlet extraction | [1] |

| Yield of Crude Extract (OS1) | 0.97% (m/m) | [1] |

Table 2: Concentration of Alpha-Onocerin in Ononis spinosa Root Preparations

| Preparation | Concentration of Alpha-Onocerin | Reference |

| Dichloromethane Root Extract (OS1) | 10.5% (m/m) | |

| Dried Herbal Substance (Roots) | 4.1 mg/g |

Experimental Protocols

This section outlines the detailed methodologies for the extraction and quantification of alpha-onocerin from Ononis spinosa roots, as cited in the literature.

Extraction of Alpha-Onocerin from Ononis spinosa Roots

This protocol describes a Soxhlet extraction method to obtain a dichloromethane extract enriched in alpha-onocerin.

Materials and Equipment:

-

Powdered roots of Ononis spinosa

-

Dichloromethane

-

Soxhlet apparatus

-

Sea sand

-

Anhydrous sodium sulphate

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

One kilogram of powdered Ononis spinosa root material is placed in a Soxhlet apparatus.

-

Extraction is performed for 8 hours using 4 liters of dichloromethane.

-

The resulting extract is filtered through a layer of sea sand and anhydrous sodium sulphate to remove particulate matter and residual water.

-

The solvent is removed from the filtrate by evaporation under vacuum using a rotary evaporator.

-

The obtained residue is then suspended in water and lyophilized to yield a dry powder extract (referred to as OS1).

Quantification of Alpha-Onocerin by Gas Chromatography-Flame Ionization Detection (GC-FID)

This GC-FID method is suitable for the quantitative analysis of alpha-onocerin in extracts of Ononis spinosa.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or equivalent

-

Column: SE-30 (0.32 mm ID × 30 m × 0.25 µm)

-

Detector: Flame Ionization Detector (FID)

-

Injector: Split/splitless inlet

Chromatographic Conditions:

-

FID Temperature: 350°C

-

Internal Standard: Octadecane (0.15 mg/ml)

Procedure:

-

Sample Preparation: Prepare a solution of the Ononis spinosa root extract in a suitable solvent. Add the internal standard, octadecane, to a final concentration of 0.15 mg/ml.

-

Calibration: Prepare a series of calibration standards of pure alpha-onocerin at known concentrations.

-

Analysis: Inject the prepared sample and calibration standards into the GC-FID system.

-

Identification: The identification of the alpha-onocerin peak is confirmed by spiking a sample with the isolated pure compound prior to analysis.

-

Quantification: The concentration of alpha-onocerin in the sample is determined by external calibration using the prepared calibration curve.

Visualizing the Methodologies

The following diagrams, generated using Graphviz, illustrate the experimental workflow for alpha-onocerin extraction and analysis, as well as its biosynthetic pathway in Ononis spinosa.

Biosynthesis of Alpha-Onocerin in Ononis spinosa

The biosynthesis of alpha-onocerin in Ononis spinosa is a notable example of convergent evolution in plant specialized metabolism. Unlike the two-enzyme pathway found in the clubmoss Lycopodium clavatum, O. spinosa utilizes a single oxidosqualene cyclase, OsONS1, to produce alpha-onocerin from squalene-2,3;22,23-dioxide (SDO). This process is initiated by the epoxidation of squalene (B77637).

The key steps in the biosynthetic pathway are:

-

Squalene Epoxidation: Squalene is converted to squalene-2,3;22,23-dioxide by the action of squalene epoxidases (OsSQE1 and OsSQE2).

-

Cyclization: The single oxidosqualene cyclase, OsONS1, catalyzes the cyclization of squalene-2,3;22,23-dioxide to form alpha-onocerin. Studies have shown a specific protein-protein interaction between OsONS1 and the squalene epoxidases, with OsSQE2 being the preferred partner in planta.

References

The Biosynthesis Pathway of Alpha-Onocerin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of alpha-onocerin in plants, with a particular focus on the pathway elucidated in the legume Ononis spinosa. This document details the core biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes.

Introduction to Alpha-Onocerin

Alpha-onocerin is a tetracyclic triterpenoid (B12794562) with a unique 8,14-seco-triterpenoid skeleton, characterized by an open C-ring. It is found in a limited number of evolutionarily distant plant species, including the clubmoss genus Lycopodium and the leguminous genus Ononis, suggesting a convergent evolution of its biosynthetic pathway.[1][2] In the roots of Ononis spinosa (restharrow), alpha-onocerin can accumulate to significant levels, constituting up to 0.5% of the dry weight.[3] The biological function of alpha-onocerin in plants is not fully understood, but it is suggested to play a role in waterproofing and protecting roots from environmental stressors.[3] From a pharmacological perspective, alpha-onocerin and its derivatives have garnered interest for their potential therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of alpha-onocerin in Ononis spinosa is a specialized branch of the triterpenoid pathway, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The key steps involve the formation of a linear precursor, its epoxidation, and a final cyclization event.

The pathway begins with the synthesis of the universal C30 isoprenoid precursor, squalene (B77637). Squalene then undergoes a two-step epoxidation to form 2,3;22,23-dioxidosqualene. This crucial step is catalyzed by squalene epoxidases (SQEs). In Ononis spinosa, two isoforms, OsSQE1 and OsSQE2, have been identified as being involved in this process.[1]

The final and committing step is the cyclization of 2,3;22,23-dioxidosqualene to form the characteristic tetracyclic structure of alpha-onocerin. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) named alpha-onocerin synthase (OsONS1). Notably, in Ononis spinosa, a single enzyme, OsONS1, is responsible for this complex cyclization, which is in contrast to the two sequential cyclases required in Lycopodium clavatum.

There is evidence for protein-protein interactions between OsONS1 and the squalene epoxidases (OsSQE1 and OsSQE2), which may facilitate substrate channeling and enhance the efficiency of the pathway.

Quantitative Data

Quantitative data on the alpha-onocerin biosynthesis pathway is limited, particularly regarding the kinetic properties of the key enzymes from Ononis spinosa. The following tables summarize the available data. Further research is required to fully characterize the enzymatic parameters.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | Vmax | Source Organism | Notes |

| OsONS1 | 2,3;22,23-Dioxidosqualene | Data not available | Data not available | Data not available | Ononis spinosa | |

| OsSQE1 | Squalene | Data not available | Data not available | Data not available | Ononis spinosa | |

| OsSQE2 | Squalene | Data not available | Data not available | Data not available | Ononis spinosa | |

| Squalene Epoxidase | Squalene | 13 µM | - | 0.71 nmol/h/mg protein | Trichophyton rubrum | Fungal enzyme, for reference. |

Table 2: Metabolite Accumulation in Ononis spinosa

| Metabolite | Tissue | Concentration / Amount | Growth Conditions | Reference |

| alpha-Onocerin | Roots | Up to 0.5% of dry weight | Field grown | |

| alpha-Onocerin | Roots (base) | Highest accumulation | Hydroponically grown, 45 days | |

| alpha-Onocerin | Roots (midsection) | Moderate accumulation | Hydroponically grown, 45 days | |

| alpha-Onocerin | Roots (young) | Trace amounts | Hydroponically grown, 45 days | |

| alpha-Onocerin | Aerial tissues | Not detected | Soil or hydroponics |

Genetic Regulation

The biosynthesis of triterpenoids in plants is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. While the specific regulatory network for alpha-onocerin biosynthesis in Ononis spinosa has not been fully elucidated, general principles from other legumes and terpenoid pathways provide a framework.

Jasmonates (JAs), including jasmonic acid and its methyl ester (methyl jasmonate), are key signaling molecules that induce the expression of genes involved in secondary metabolism, including terpenoid biosynthesis. It is therefore likely that JA-responsive transcription factors play a role in regulating the alpha-onocerin pathway.

Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in plants, including:

-

AP2/ERF (APETALA2/Ethylene Response Factor): These factors are often involved in JA-mediated responses.

-

bHLH (basic Helix-Loop-Helix): bHLH transcription factors can form complexes with MYB proteins to regulate metabolic pathways.

-

MYB (myeloblastosis): MYB transcription factors are a large family in plants and are known to regulate various branches of secondary metabolism, including flavonoid and terpenoid biosynthesis.

-

WRKY: These transcription factors are typically associated with plant defense responses, which often involve the production of secondary metabolites.

In the model legume Medicago truncatula, several JA-responsive genes have been identified, and it is plausible that orthologs of these regulatory genes are present in Ononis spinosa and control the expression of OsONS1, OsSQE1, and OsSQE2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the alpha-onocerin biosynthesis pathway.

Extraction and GC-MS Analysis of Alpha-Onocerin

This protocol describes the extraction of triterpenoids from plant material and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Plant tissue (e.g., Ononis spinosa roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Chloroform

-

6% Methanolic KOH

-

Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: a. Weigh approximately 100 mg of the powdered tissue into a glass tube. b. Add 2 mL of a 2:1 (v/v) mixture of methanol:chloroform. c. Vortex thoroughly and sonicate for 20 minutes. d. Centrifuge at 3,000 x g for 10 minutes and transfer the supernatant to a new tube. e. Repeat the extraction of the pellet with another 2 mL of methanol:chloroform. f. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas.

-

Saponification (optional, to hydrolyze glycosides): a. To the dried extract, add 1 mL of 6% methanolic KOH. b. Incubate at 80°C for 1 hour. c. After cooling, add 1 mL of water and extract three times with 1 mL of hexane. d. Combine the hexane fractions and evaporate to dryness.

-

Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Tightly cap the vial and incubate at 70°C for 30 minutes.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):

- Injector temperature: 250°C

- Oven program: Start at 150°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

- Carrier gas: Helium at a constant flow rate. c. MS Conditions:

- Ion source temperature: 230°C

- Quadrupole temperature: 150°C

- Scan range: m/z 50-650. d. Identify alpha-onocerin based on its retention time and mass spectrum compared to an authentic standard.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of genes in N. benthamiana leaves via agroinfiltration to reconstitute the alpha-onocerin pathway.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vectors containing the genes of interest (OsONS1, OsSQE1, OsSQE2)

-

N. benthamiana plants (4-6 weeks old)

-

LB medium with appropriate antibiotics

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)

-

1 mL needleless syringes

Protocol:

-

Agrobacterium Culture: a. Grow Agrobacterium strains harboring the expression constructs overnight at 28°C in LB medium with appropriate antibiotics. b. Pellet the cells by centrifugation and resuspend in infiltration medium to an OD600 of 0.5-1.0. c. Incubate the bacterial suspension at room temperature for 2-4 hours.

-

Co-infiltration: a. For co-expression, mix the Agrobacterium suspensions containing OsONS1, OsSQE1, and OsSQE2 in equal ratios.

-

Infiltration: a. Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.

-

Incubation and Harvest: a. Incubate the infiltrated plants for 5-7 days under controlled growth conditions. b. Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and store at -80°C until analysis.

-

Analysis: a. Extract and analyze the metabolites from the harvested leaf tissue using the GC-MS protocol described in section 5.1.

Functional Characterization in Yeast

This protocol outlines the functional characterization of OsONS1 in a lanosterol (B1674476) synthase knockout yeast strain (GIL77), which accumulates the precursor 2,3;22,23-dioxidosqualene.

Materials:

-

Saccharomyces cerevisiae strain GIL77 (erg7Δ)

-

Yeast expression vector (e.g., pYES2) containing the OsONS1 gene

-

Yeast transformation reagents (e.g., lithium acetate/PEG method)

-

Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose

-

Induction medium (SC-Ura with 2% galactose)

-

Ergosterol

Protocol:

-

Yeast Transformation: a. Transform the GIL77 yeast strain with the pYES2-OsONS1 construct using the lithium acetate/PEG method. b. Select for transformants on SC-Ura plates supplemented with ergosterol.

-

Expression: a. Inoculate a starter culture of the transformed yeast in SC-Ura with 2% glucose and grow overnight. b. Inoculate the main culture in induction medium (SC-Ura with 2% galactose) and grow for 48-72 hours at 30°C.

-

Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Saponify the cell pellet with 20% KOH in 50% ethanol (B145695) at 80°C for 1 hour. c. Extract the non-saponifiable lipids with hexane. d. Evaporate the hexane and derivatize the residue as described in section 5.1. e. Analyze the products by GC-MS.

Conclusion

The biosynthesis of alpha-onocerin in Ononis spinosa represents a fascinating example of convergent evolution and specialized metabolism in plants. While the core pathway has been elucidated, further research is needed to fully understand its regulation and the kinetic properties of the involved enzymes. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this unique triterpenoid and its potential applications. The development of metabolic engineering strategies to enhance alpha-onocerin production in heterologous systems holds promise for a sustainable supply of this valuable compound.

References

- 1. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]

- 2. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Onocerol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-onocerol, also known as α-onocerin, is a tetracyclic triterpenoid (B12794562) found in various plant species, notably in the clubmoss genus Lycopodium.[1] This guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a solid, crystalline substance with a high melting point, reflecting its rigid tetracyclic structure. Its lipophilic nature is indicated by its solubility in organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₀O₂ | [2] |

| Molecular Weight | 442.72 g/mol | [2] |

| Melting Point | 202-203 °C | [3] |

| Boiling Point | 524.3 ± 50.0 °C (Predicted) | [3] |

| Appearance | Solid | |

| Solubility | Soluble in chloroform (B151607) and methanol. Specific quantitative data is limited, but its extraction with chloroform indicates good solubility in this solvent. | N/A |

| CAS Number | 511-01-3 |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A comprehensive spectroscopic investigation has provided unambiguous assignments of its ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data: The proton NMR spectrum of this compound displays signals corresponding to its various proton environments. Key chemical shifts and coupling constants are essential for detailed structural analysis.

¹³C NMR Spectral Data: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Specific peak assignments for ¹H and ¹³C NMR are detailed in specialized spectroscopic studies and databases and are crucial for the unambiguous identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H (hydroxyl) and C-H (alkane) stretching vibrations.

A detailed IR spectrum would show a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and multiple sharp peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can offer further structural insights.

The molecular ion peak would be observed at an m/z value of approximately 442.7. Fragmentation would likely involve the loss of water and cleavage of the carbon skeleton.

Signaling Pathways and Mechanism of Action

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibitory activity suggests potential applications in the management of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The kinetics of this inhibition would determine whether it is a competitive, non-competitive, or mixed-type inhibitor.

References

Alpha-Onocerin: A Technical Guide for Researchers

An In-depth Exploration of the Plant Metabolite Alpha-Onocerin for Scientific and Drug Development Professionals

Abstract

Alpha-onocerin, a tetracyclic triterpenoid (B12794562) with a distinctive open C-ring, is a fascinating plant metabolite that has garnered significant interest in the scientific community.[1][2] Found in a variety of taxonomically diverse plants, its convergent evolution suggests a significant, conserved biological role. This technical guide provides a comprehensive overview of alpha-onocerin, including its chemical properties, natural sources, biosynthesis, and multifaceted biological activities. Detailed experimental protocols for the extraction, purification, and evaluation of its key bioactivities are presented to facilitate further research and drug discovery efforts. Quantitative data on its efficacy are summarized, and its known mechanisms of action, including interactions with cellular signaling pathways, are delineated. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this unique natural product.

Introduction

Alpha-onocerin (IUPAC name: (3β,21α)-8,14-secogammacera-8(26),14(27)-diene-3,21-diol) is a C30 triterpenoid characterized by its unusual 8,14-seco-gammacerane skeleton.[3] First identified in the roots of Ononis spinosa (spiny restharrow), it has since been isolated from various other plant species, including those from the Lycopodium and Huperzia genera.[4] The unique chemical structure of alpha-onocerin has intrigued chemists, leading to the development of efficient total synthesis strategies.[5]

Beyond its chemical novelty, alpha-onocerin exhibits a range of promising biological activities, including anti-plasmodial, acetylcholinesterase inhibitory, anti-inflammatory, and potential anticancer effects. This guide will delve into the scientific literature to provide a detailed and practical overview of this intriguing plant metabolite.

Chemical and Physical Properties

Alpha-onocerin is a symmetrical molecule with two hydroxyl groups, contributing to its moderate polarity. A comprehensive spectroscopic investigation using NMR and MS has been performed to provide a precise phytochemical reference for its identification and quality control.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | |

| Molecular Weight | 442.72 g/mol | |

| CAS Number | 511-01-3 | |

| Appearance | Crystalline solid | |

| Melting Point | 202-203 °C | |

| Solubility | Soluble in dichloromethane, chloroform, methanol |

Natural Sources and Extraction

Alpha-onocerin is primarily found in the roots of certain plants. Its concentration can vary depending on the plant species, geographical location, and developmental stage.

| Plant Species | Family | Part(s) Containing Alpha-Onocerin |

| Ononis spinosa | Fabaceae | Roots |

| Lycopodium clavatum | Lycopodiaceae | Whole plant |

| Huperzia phlegmaria | Lycopodiaceae | Whole plant |

General Extraction and Purification Protocol

The following protocol is a generalized procedure for the extraction and isolation of alpha-onocerin from plant material.

Experimental Workflow for Alpha-Onocerin Extraction and Purification

Caption: A generalized workflow for the extraction and purification of alpha-onocerin.

Biosynthesis

The biosynthesis of alpha-onocerin is a notable example of convergent evolution in plant specialized metabolism. While the final product is identical, the enzymatic machinery involved differs between the evolutionarily distant plant species that produce it.

In Ononis spinosa, a single oxidosqualene cyclase, OsONS1 , catalyzes the direct cyclization of squalene-2,3;22,23-dioxide to form alpha-onocerin. In contrast, in Lycopodium clavatum, this conversion is a two-step process involving two distinct sequential cyclases: LcLCC and LcLCD .

Convergent Biosynthetic Pathways of Alpha-Onocerin

References

- 1. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. in-vivo-anti-plasmodial-activity-of-alpha-onocerin-and-artesunate-combination-against-plasmodium-berghei-infected-mice - Ask this paper | Bohrium [bohrium.com]

- 4. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Pharmacological Screening of Alpha-Onocerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-onocerin, a tetracyclic triterpenoid (B12794562) found in various plant species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial pharmacological screening of alpha-onocerin, summarizing key findings from preclinical studies. The document details its established anti-plasmodial, antipyretic, analgesic, and cytotoxic activities, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the primary assays are provided to facilitate reproducibility and further investigation. While the precise molecular mechanisms and signaling pathways underlying many of alpha-onocerin's effects remain to be fully elucidated, this guide synthesizes the current state of knowledge to support ongoing research and drug development efforts.

Introduction

Alpha-onocerin is a naturally occurring triterpenoid with a symmetrical C30 backbone, isolated from various plant sources, including species from the Lycopodium and Ononis genera.[1] Traditional medicine has utilized extracts from these plants for a range of ailments, prompting modern scientific investigation into the pharmacological activities of their purified constituents. This whitepaper focuses on the initial pharmacological characterization of alpha-onocerin, presenting a technical overview of its documented biological effects and the methodologies employed in these foundational studies.

Pharmacological Activities of Alpha-Onocerin

The primary pharmacological effects of alpha-onocerin reported in the scientific literature include anti-plasmodial, antipyretic, analgesic, and cytotoxic activities. The following sections detail the quantitative data and experimental protocols associated with these findings.

Anti-plasmodial Activity

Alpha-onocerin has demonstrated significant activity against Plasmodium berghei, the causative agent of malaria in rodents, suggesting its potential as an antimalarial agent.

Table 1: In Vivo Anti-plasmodial Activity of Alpha-Onocerin against P. berghei

| Assay | Treatment Group | Dose (mg/kg) | Chemosuppression (%) | ED₅₀ (mg/kg) |

| 4-Day Suppressive Test | Alpha-onocerin | 300 | 93.51 ± 2.15[1] | 13.64 ± 0.22[1] |

| Artesunate (B1665782) (Control) | 2 | 97.02 ± 0.27[1] | 1.33 ± 0.11[1] | |

| Prophylactic Test | Alpha-onocerin | 300 | 54.94 | - |

| Artesunate (Control) | 2 | 69.76 | - |

Table 2: Synergistic Anti-plasmodial Effects of Alpha-Onocerin with Artesunate

| Parameter | Value | Interpretation |

| Theoretical ED₅₀ (Zadd) | 7.49 ± 3.46 | Expected additive effect |

| Experimental ED₅₀ (Zexp) | 1.61 ± 0.78 | Observed effect of the combination |

| Interaction Index | 0.22 | Indicates significant synergistic activity |

Antipyretic Activity

Studies have shown that alpha-onocerin can significantly reduce fever in animal models.

Table 3: Antipyretic Effect of Alpha-Onocerin in Baker's Yeast-Induced Pyrexia Model

| Treatment Group | Time Post-Administration | Temperature Reduction |

| Alpha-onocerin (all doses) | 1 hour | Significant (p < 0.05) |

| Alpha-onocerin (all doses) | 2 hours | Significant (p < 0.05) |

Analgesic Activity

Alpha-onocerin has also been reported to possess analgesic properties. However, specific quantitative data from standardized analgesic assays are not extensively detailed in the currently available literature.

Anticancer (Cytotoxic) Activity

Preliminary in vitro studies have evaluated the cytotoxic effects of alpha-onocerin and its derivatives against various human cancer cell lines.

Table 4: In Vitro Cytotoxicity of Alpha-Onocerin Derivatives against Human Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Alpha-onocerin oxime (22) | HepG2 | Hepatocarcinoma | Not explicitly stated, but noted as significant and selective |

| Hydroxylated derivative at C-2/C-20 | HuCCA-1 | Human cholangiocarcinoma | - |

| A-549 | Lung carcinoma | - | |

| MOLT-3 | Acute lymphoblastic leukemia | - |

Note: The study highlighted that the introduction of a hydroxyl group at the C-2/C-20 position of alpha-onocerin enhanced cytotoxic activity, and the oxime derivative showed selective and significant cytotoxicity against the HepG2 cell line. Specific IC₅₀ values for all derivatives against all cell lines were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-plasmodial Assays

-

Animal Model: ICR mice.

-

Parasite: Chloroquine-sensitive Plasmodium berghei strain.

-

Inoculation: Mice are inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁷ parasitized erythrocytes.

-

Treatment: Three hours post-inoculation, mice are randomly divided into experimental and control groups.

-

Test Groups: Administered varying doses of alpha-onocerin (e.g., 10, 30, 100, 300 mg/kg) orally or via the appropriate route.

-

Positive Control: Administered a standard antimalarial drug (e.g., artesunate at 2 mg/kg).

-

Negative Control: Administered the vehicle used for drug suspension.

-

-

Duration: Treatment is continued daily for four consecutive days.

-

Endpoint: On the fifth day, thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Calculation: The percentage of chemosuppression is calculated using the formula: ((A - B) / A) * 100, where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

-

Animal Model and Parasite: As described for the 4-Day Suppressive Test.

-

Treatment: Mice are treated with the test compound (alpha-onocerin) or control vehicle for four consecutive days.

-

Inoculation: On the fifth day, mice are inoculated with P. berghei.

-

Endpoint: Seventy-two hours post-inoculation, blood smears are prepared and parasitemia is assessed as described above.

-

Calculation: Chemosuppression is calculated as in the 4-Day Suppressive Test.

Antipyretic Assay (Baker's Yeast-Induced Pyrexia)

-

Animal Model: ICR mice.

-

Induction of Pyrexia: A 20% aqueous suspension of baker's yeast is injected subcutaneously into the back of the mice.

-

Baseline Temperature: The rectal temperature of each mouse is measured before the induction of pyrexia.

-

Post-Induction Temperature: Rectal temperatures are measured again 18 hours after yeast injection to confirm the development of fever.

-

Treatment: Animals exhibiting a significant rise in body temperature are divided into groups and treated with either alpha-onocerin at various doses, a standard antipyretic drug, or the vehicle.

-

Endpoint: Rectal temperatures are recorded at regular intervals (e.g., 1 and 2 hours) post-treatment.

-

Analysis: The reduction in temperature in the treated groups is compared to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HuCCA-1, A-549, HepG2, MOLT-3) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of alpha-onocerin or its derivatives. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

As of the current literature review, there is a notable lack of specific studies elucidating the signaling pathways directly modulated by alpha-onocerin for its observed pharmacological effects. While extracts of Ononis spinosa, a source of alpha-onocerin, have been shown to interact with the TLR4 signaling pathway, it has not been confirmed that alpha-onocerin is the specific constituent responsible for this activity. Further research is required to investigate the potential involvement of key inflammatory and cell survival pathways, such as NF-κB and MAPK, in mediating the biological activities of alpha-onocerin.

Visualizations

Due to the absence of specific information on signaling pathways modulated by alpha-onocerin in the reviewed literature, diagrams for such pathways cannot be generated at this time. However, the experimental workflows for the key pharmacological screening assays are presented below.

Caption: Workflow for in vivo anti-plasmodial screening of alpha-onocerin.

Caption: Workflow for the baker's yeast-induced pyrexia assay.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The initial pharmacological screening of alpha-onocerin has revealed a promising profile of biological activities, including potent anti-plasmodial effects with synergy when combined with artesunate, as well as significant antipyretic, analgesic, and in vitro cytotoxic properties. The data presented in this guide provide a solid foundation for further research into this interesting triterpenoid.

Future investigations should prioritize the following areas:

-

Broad-Spectrum Pharmacological Screening: A systematic evaluation of alpha-onocerin's anti-inflammatory, broader antimicrobial (antibacterial and antifungal), and more extensive anticancer activities is warranted.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by alpha-onocerin is crucial to understanding its mechanisms of action. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK, cyclooxygenase, and lipoxygenase pathways) would be a logical next step.

-

In Vivo Anticancer Studies: The promising in vitro cytotoxicity data should be followed up with in vivo studies in relevant animal models to assess the anticancer efficacy and safety of alpha-onocerin.

-

Structure-Activity Relationship (SAR) Studies: Further synthesis and screening of alpha-onocerin derivatives will be valuable in identifying analogs with enhanced potency and selectivity for specific therapeutic targets.

References

Alpha-Onocerin: A Promising Triterpenoid Acetylcholinesterase Inhibitor for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD), a progressive neurodegenerative disorder, is pathologically characterized by the decline of acetylcholine (B1216132) (ACh), a vital neurotransmitter for memory and learning. A primary therapeutic strategy for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2][3][4][5] The discovery of novel AChE inhibitors from natural sources is a significant area of research. This technical guide focuses on alpha-onocerin, a tetracyclic triterpenoid, which has been identified as a potent inhibitor of acetylcholinesterase.

Alpha-onocerin was first isolated from the club moss Lycopodium clavatum and has demonstrated significant in vitro activity against acetylcholinesterase. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the mechanistic understanding of alpha-onocerin as an AChE inhibitor.

Quantitative Data Summary

The inhibitory potential of alpha-onocerin against acetylcholinesterase has been quantified, providing a basis for its comparison with other known inhibitors.

| Compound | IC50 (µM) | Source Organism | Reference |

| alpha-Onocerin | 5.2 | Lycopodium clavatum |

Table 1: Acetylcholinesterase Inhibitory Activity of alpha-Onocerin. The IC50 value represents the concentration of the compound required to inhibit 50% of the acetylcholinesterase activity.

Further studies have compared the inhibitory effects of alpha-onocerin with donepezil, a standard drug used in the treatment of Alzheimer's disease. At concentrations of 1 and 3 mg/ml, alpha-onocerin exhibited a stronger inhibitory effect on acetylcholinesterase than donepezil.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of alpha-onocerin was primarily achieved through the Ellman's spectrophotometric method, following a bioassay-guided fractionation for its isolation.

Bioassay-Guided Isolation of alpha-Onocerin

The isolation of alpha-onocerin from Lycopodium clavatum involves a systematic process of extraction and fractionation, with each step being monitored for AChE inhibitory activity.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 5. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Onocerin's Anti-plasmodial Potential: A Technical Examination of its Efficacy Against Plasmodium berghei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo anti-plasmodial activity of alpha-onocerin, a triterpenoid (B12794562) compound, against the rodent malaria parasite Plasmodium berghei. The data and protocols compiled herein are derived from key studies investigating its potential as a novel antimalarial agent. This document is intended to serve as a resource for researchers in parasitology, pharmacology, and drug discovery, offering a detailed overview of the experimental evidence and methodologies employed to evaluate the efficacy of alpha-onocerin.

Quantitative Efficacy of Alpha-Onocerin Against Plasmodium berghei

The anti-plasmodial effects of alpha-onocerin have been primarily evaluated through in vivo studies using ICR mice infected with Plasmodium berghei. The compound has demonstrated significant dose-dependent activity in various standard assays, including suppressive, prophylactic, and curative tests. The following tables summarize the key quantitative findings from these studies.

Table 1: Four-Day Suppressive Test Results

The four-day suppressive test assesses the ability of a compound to inhibit parasitemia development when administered shortly after infection.

| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) | % Chemosuppression | Mean Survival Time (Days) |

| Negative Control | - | - | - | - |

| Alpha-Onocerin | 10 | - | - | - |

| 30 | - | - | - | |

| 100 | - | 93.51 ± 2.15 | 20-24 | |

| 300 | - | 93.51 ± 2.15[1][2][3] | 20-24 | |

| Artesunate (B1665782) (Positive Control) | 2 (i.p.) | - | 97.02 ± 0.27[1][2] | 25 |

Data presented as mean ± standard error of the mean where available.

Table 2: Prophylactic Test Results

The prophylactic test evaluates the compound's ability to prevent the establishment of an infection when administered before parasite inoculation.

| Treatment Group | Dose (mg/kg) | % Chemosuppression |

| Negative Control | - | - |

| Alpha-Onocerin | 10 | - |

| 30 | - | |

| 100 | - | |

| 300 | 54.94 | |

| Artesunate (Positive Control) | 2 (i.p.) | 69.76 |

Table 3: Curative Test Results

The curative test assesses the schizontocidal activity of the compound on an established infection.

| Treatment Group | Dose (mg/kg) | % Chemosuppression (Day 7) |

| Negative Control | - | - |

| Alpha-Onocerin | 10 | - |

| 30 | - | |

| 100 | - | |

| 300 | 93.83 ± 1.22 | |

| Artesunate (Positive Control) | 5 (i.p.) | 64.4 ± 3.1 |

Table 4: Median Effective Dose (ED50)

The ED50 represents the dose of a drug that produces a 50% reduction in parasitemia.

| Compound | ED50 (mg/kg) |

| Alpha-Onocerin | 13.64 ± 0.22 |

| Artesunate | 1.33 ± 0.11 |

Detailed Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of alpha-onocerin's anti-plasmodial activity against P. berghei.

Animal Model and Parasite Strain

-

Animal Model: Male ICR mice are typically used for these studies.

-

Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is utilized for infection. The parasite is maintained in donor mice through serial passage.

Inoculum Preparation and Infection

Donor mice with a parasitemia level of 20-30% are euthanized, and blood is collected via cardiac puncture into heparinized tubes. The blood is then diluted with normal saline to a standard inoculum of 1 x 10^7 parasitized red blood cells in 0.2 mL, which is then injected intraperitoneally (i.p.) into the experimental mice.

Four-Day Suppressive Test

This is the standard test for assessing the early anti-plasmodial activity of a compound.

-

Mice are inoculated with the parasite on Day 0.

-

Two to four hours post-infection, the mice are randomly divided into experimental and control groups.

-

The experimental groups are treated with varying doses of alpha-onocerin (e.g., 10, 30, 100, 300 mg/kg) administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

-

A positive control group receives a standard antimalarial drug like artesunate, and a negative control group receives the vehicle.

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse, fixed with methanol, and stained with Giemsa.

-

Parasitemia is determined by counting the number of parasitized erythrocytes per 1,000 erythrocytes under a microscope.

-

The percentage of chemosuppression is calculated using the formula: [(A - B) / A] x 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.

-

The mean survival time for each group is also monitored.

Prophylactic Test

This assay evaluates the ability of the compound to prevent infection.

-

Mice are pre-treated with alpha-onocerin at various doses for four consecutive days prior to infection.

-

On the fifth day, the mice are inoculated with the P. berghei parasite.

-

Seventy-two hours post-infection, blood smears are prepared and parasitemia is determined as described above.

-

The percentage of chemosuppression is calculated to assess the prophylactic efficacy.

Curative Test (Rane's Test)

This test assesses the ability of the compound to clear an established infection.

-

Mice are inoculated with the parasite and left untreated for 72 hours to allow the infection to be established.

-

After 72 hours, the mice are treated with alpha-onocerin at different doses for five consecutive days.

-

Blood smears are taken daily to monitor the level of parasitemia.

-

The mean survival time of the mice in each group is recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of alpha-onocerin's anti-plasmodial activity.

Caption: Experimental workflow for in vivo anti-plasmodial testing.

Postulated Mechanism of Action

Currently, the precise mechanism of action of alpha-onocerin against Plasmodium berghei has not been fully elucidated. As a triterpenoid, it is hypothesized that its anti-plasmodial effects may be attributed to the disruption of the parasite's cell membrane integrity due to its lipophilic nature. However, further molecular and cellular studies are required to identify the specific parasitic targets and signaling pathways affected by alpha-onocerin. The synergistic activity observed with artesunate suggests that their mechanisms of action may be complementary, a promising avenue for future research into combination therapies to combat drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-α-Onocerin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (+)-α-onocerin, a C2-symmetric tetracyclic triterpene. The synthesis, developed by E. J. Corey and coworkers, is remarkably efficient, yielding the target molecule in just four steps with a high overall yield.[1] This document outlines the key strategies, experimental procedures, and quantitative data associated with this synthetic route.

Introduction

(+)-α-Onocerin is a structurally unique natural product that has garnered interest due to its C2-symmetry and potential biological activity. Its efficient chemical synthesis is of significant interest to the fields of organic chemistry and drug development. The strategy detailed herein relies on a pivotal four-component coupling reaction to assemble a key bis-epoxide intermediate, followed by a biomimetic cation-olefin tetracyclization to construct the polycyclic core of the molecule.[1]

Overall Synthetic Strategy

The enantioselective synthesis of (+)-α-onocerin is accomplished through a concise four-step sequence:

-

Preparation of a chiral epoxy ketone: This serves as the key chiral building block for the synthesis.

-

Four-component coupling: Two equivalents of the chiral epoxy ketone react with two equivalents of vinyllithium (B1195746) to form a C2-symmetric bis-epoxide.[1]

-

Diol formation: The bis-epoxide is opened to form a diol.

-

Tetracyclization: A cation-olefin cyclization cascade yields the final product, (+)-α-onocerin.[1]

A schematic overview of this synthetic pathway is presented below.

Figure 1: Overall workflow for the enantioselective synthesis of (+)-α-onocerin.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

| Step | Product | Yield (%) |

| 1. Four-component coupling | Bis-epoxide | 75 |

| 2. Epoxide opening to diol | Diol | 85 |

| 3. Conversion to bis-allylic ether | Bis-allylic ether | 98 |

| 4. Tetracyclization | (+)-α-Onocerin | 50 |

| Overall Yield | (+)-α-Onocerin | 31 |

Table 1: Summary of yields for the enantioselective synthesis of (+)-α-onocerin.[1]

Experimental Protocols

The following are detailed protocols for the key steps in the enantioselective synthesis of (+)-α-onocerin.

Protocol 1: Four-Component Coupling to Bis-epoxide

This protocol describes the coupling of two equivalents of a chiral epoxy ketone with two equivalents of vinyllithium to generate the key C2-symmetric bis-epoxide intermediate.

Materials:

-

Chiral epoxy ketone

-

Vinyllithium solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Argon gas

Procedure:

-

A solution of the chiral epoxy ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

A solution of vinyllithium (1.1 eq) in THF is added dropwise to the cooled solution of the epoxy ketone over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure bis-epoxide.

Protocol 2: Cation-Olefin Tetracyclization to (+)-α-Onocerin

This protocol details the acid-catalyzed tetracyclization of the bis-allylic ether precursor to form the tetracyclic core of (+)-α-onocerin.

Materials:

-

Bis-allylic ether precursor

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon gas

Procedure:

-

A solution of the bis-allylic ether (1.0 eq) in anhydrous CH2Cl2 is cooled to -20 °C under an argon atmosphere.

-

Trifluoroacetic acid (1.5 eq) is added dropwise to the solution.

-

The reaction mixture is stirred at -20 °C for 4 hours, during which the cyclization cascade occurs.

-

The reaction is carefully quenched by the addition of saturated aqueous NaHCO3 solution until the mixture is neutral.

-

The layers are separated, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

The resulting residue is purified by recrystallization to yield pure (+)-α-onocerin.

Logical Relationship Diagram

The following diagram illustrates the key bond formations during the pivotal tetracyclization step.

Figure 2: Key bond formations in the tetracyclization cascade.

The enantioselective synthesis of (+)-α-onocerin developed by Corey and coworkers represents a highly efficient and elegant approach to this complex natural product. The key features of this synthesis, namely the four-component coupling and the cation-olefin tetracyclization, provide a powerful demonstration of modern synthetic organic chemistry principles. These protocols offer a reproducible and scalable route that should be of significant interest to researchers in natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Extraction and Purification of Alpha-Onocerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin is a tetracyclic triterpenoid (B12794562) found in various plant species, notably in the roots of Ononis spinosa (spiny restharrow) and club mosses of the Lycopodium genus. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and anti-inflammatory effects. These properties suggest its potential as a lead compound in the development of therapeutics for neurodegenerative diseases and inflammatory conditions.

These application notes provide detailed protocols for the extraction and purification of alpha-onocerin from plant materials, summarize quantitative data from various studies, and illustrate key biological pathways associated with its activity.

Data Presentation: Quantitative Analysis of Alpha-Onocerin Extraction

The yield of alpha-onocerin can vary significantly depending on the plant source and the extraction methodology employed. The following table summarizes quantitative data from published literature.

| Plant Source | Plant Part | Extraction Method | Solvent | Yield (%) | Reference |

| Lycopodium clavatum | Aerial Parts | Bioassay-guided fractionation | Chloroform (B151607):Methanol (B129727) (1:1) | Not specified in extract, but isolated | [1][2] |

| Lycopodium clavatum | - | Not specified | Not specified | Up to 0.064% | [2] |

| Ononis spinosa | Roots | Soxhlet Extraction | Dichloromethane (B109758) | ~0.002% (from 250g yielding 5mg) | |

| Ononis spinosa | Roots | Not specified | Not specified | Up to 0.5% of dry weight | [3] |

Experimental Protocols

Protocol 1: Soxhlet Extraction of Alpha-Onocerin from Ononis spinosa Roots

This protocol is adapted from a method described for the extraction of alpha-onocerin from the roots of Ononis spinosa.

Materials and Equipment:

-

Dried and powdered roots of Ononis spinosa

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Activated charcoal

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Filter paper and funnel

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Weigh 250 g of dried and powdered root material of Ononis spinosa.

-

Soxhlet Extraction:

-

Place the powdered root material into a large thimble and insert it into the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 2 L round-bottom flask containing 2 L of dichloromethane.

-

Heat the flask using a heating mantle to initiate solvent reflux.

-

Continue the extraction for 4 hours.

-

-

Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the dichloromethane extract using a rotary evaporator to obtain a crude extract.

-

Initial Purification:

-

Dissolve approximately 10.0 g of the crude dichloromethane extract in petroleum ether.

-

Add a small amount of activated charcoal to the solution to decolorize it.

-

Filter the solution to remove the activated charcoal.

-

-

Crystallization:

-

Allow the filtrate to stand, promoting the evaporation of the petroleum ether.

-

Crystals of alpha-onocerin will form upon solvent evaporation.

-

Collect the crystals by filtration. Approximately 5 mg of crystals can be obtained from 250 g of starting material.

-

-

Confirmation: The identity and purity of the isolated alpha-onocerin can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) of Triterpenoids from Lycopodium Species

This protocol provides a general framework for the extraction of triterpenoids like alpha-onocerin from Lycopodium species, based on optimized parameters for related compounds from this genus.

Materials and Equipment:

-

Dried and powdered aerial parts of Lycopodium clavatum

-

Pressurized Liquid Extraction (PLE) system

-

Extraction solvents: Dichloromethane, Ethyl Acetate (B1210297), Methanol

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for crude extract purification

Procedure:

-

Sample Preparation: Place approximately 1.0 g of finely ground, dried plant material into a stainless steel extraction cell.

-

PLE Parameters:

-

Temperature: 80°C

-

Pressure: 110 bar

-

Solvents: Dichloromethane has been shown to be effective for the extraction of triterpenoids and other non-polar compounds from Lycopodium clavatum. Ethyl acetate and methanol can also be considered.

-

Static Time: 10 minutes

-

Number of Cycles: 3

-

-

Extraction: Perform the extraction using the set parameters. The automated system will deliver the extract into a collection vial.

-

Crude Extract Purification (SPE):

-

Evaporate the solvent from the collected extract.

-

Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol-water mixture).

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove highly polar impurities.

-

Elute the triterpenoid fraction with a solvent of appropriate polarity (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).

-

-

Further Purification: The eluted fraction containing alpha-onocerin can be further purified using column chromatography as described in Protocol 3.

Protocol 3: Purification of Alpha-Onocerin by Silica (B1680970) Gel Column Chromatography

This protocol outlines a general procedure for the purification of alpha-onocerin from a crude extract using silica gel column chromatography.

Materials and Equipment:

-

Crude extract containing alpha-onocerin

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all chromatography grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis of Crude Extract:

-

Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform or dichloromethane).

-

Spot the dissolved extract onto a TLC plate.

-

Develop the TLC plate in a chamber with a solvent system of hexane and ethyl acetate in a ratio that provides good separation (e.g., start with 9:1 or 8:2).

-

Visualize the spots under a UV lamp or by using a staining reagent. This will help determine the appropriate solvent system for column chromatography and to identify the spot corresponding to alpha-onocerin.

-

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed column bed without air bubbles.

-

Add a thin layer of sand on top of the silica gel to protect the surface.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/chloroform mixture).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate or chloroform (gradient elution). A suggested gradient could be starting with 100% hexane, then gradually increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20%, etc.).

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring Fractions by TLC:

-

Analyze the collected fractions by TLC using the same solvent system as in the initial analysis.

-

Combine the fractions that contain the pure alpha-onocerin.

-

-

Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified alpha-onocerin.

Visualizations

Experimental Workflow

Caption: Experimental workflow for alpha-onocerin extraction and purification.

Signaling Pathway: Acetylcholinesterase Inhibition by Alpha-Onocerin

Caption: Mechanism of acetylcholinesterase inhibition by alpha-onocerin.

Signaling Pathway: Anti-inflammatory Action of Alpha-Onocerin via TLR4

Caption: Anti-inflammatory signaling pathway of alpha-onocerin.

References

Application Notes and Protocols: Soxhlet Extraction of Alpha-Onocerin from Ononis spinosa Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononis spinosa L., commonly known as spiny restharrow, is a perennial plant of the Fabaceae family. Its roots are a known source of various bioactive compounds, including isoflavonoids and triterpenes.[1][2] Among the triterpenes, alpha-onocerin is a significant constituent, contributing up to 0.5% of the root's dry weight.[3] Alpha-onocerin has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of alpha-onocerin from the roots of Ononis spinosa using the Soxhlet extraction method, a widely used technique for the continuous extraction of compounds from a solid material.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical parameter in the extraction of natural products. The following table summarizes the effectiveness of different solvents for the extraction of alpha-onocerin and other triterpenoids from Ononis spinosa roots.

| Extraction Solvent | Compound(s) of Interest | Relative Yield/Selectivity | Reference |

| Dichloromethane (B109758) | Alpha-onocerin and other triterpenes | Yielded a dichloromethane extract (OS1) of 0.97% (m/m) from the starting material.[1] | [1] |

| Ethyl Acetate | Alpha-onocerin | Highest percentage of alpha-onocerin compared to other tested solvents. | |

| n-Hexane | Triterpenoids | High selectivity for triterpenoids (71.8%). | |

| 96% Ethanol | Triterpenoids | Used for extraction, quantitative comparison not specified. | |

| Isopropanol | Triterpenoids | Used for extraction, quantitative comparison not specified. |

Experimental Protocols

Pre-Extraction Preparation of Plant Material

-

Procurement and Identification: Obtain dried roots of Ononis spinosa from a reputable supplier. Ensure proper botanical identification.

-

Grinding: Grind the dried roots into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

-

Drying: Dry the powdered root material in an oven at 40-60°C to remove any residual moisture, which can interfere with the extraction process.

Soxhlet Extraction Protocol

This protocol is based on established methodologies for the extraction of alpha-onocerin from Ononis spinosa roots.

Materials:

-

Powdered Ononis spinosa root material

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose (B213188) extraction thimble

-

Dichloromethane (or other suitable solvent like ethyl acetate)

-

Anhydrous sodium sulfate (B86663)

-

Sea sand

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

Thimble Packing: Accurately weigh a desired amount of the powdered root material (e.g., 250 g or 1 kg). Place the powder into a cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus. Place the extraction thimble containing the plant material into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., 2 L of dichloromethane for 250 g of root powder, or 4 L for 1 kg).

-

Extraction Process:

-

Heat the solvent in the round-bottom flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

-

The condensed solvent will drip into the extraction thimble, immersing the plant material and dissolving the desired compounds.

-

Once the solvent level in the extractor reaches the top of the siphon tube, the entire volume of the solvent and dissolved compounds will be siphoned back into the round-bottom flask.

-

This cycle of boiling, condensation, and siphoning is repeated continuously.

-

-

Extraction Duration: Continue the extraction for a period of 4 to 8 hours. The extraction is complete when the solvent in the siphon tube runs clear.

-

Post-Extraction:

-

Turn off the heat and allow the apparatus to cool down.

-

Dismantle the apparatus.

-

Filter the resulting extract through a layer of sea sand and anhydrous sodium sulfate to remove any suspended particles and residual water.

-

Concentrate the filtered extract by evaporating the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further processed for the purification of alpha-onocerin.

-

Purification of Alpha-Onocerin

A simple crystallization method can be employed for the initial purification of alpha-onocerin from the crude extract.

Materials:

-

Crude dichloromethane extract

-

Petroleum ether

-

Activated charcoal

-

Beakers and flasks

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude dichloromethane extract in petroleum ether.

-

Decolorization: Add a small amount of activated charcoal to the solution to adsorb colored impurities.

-

Filtration: Filter the solution to remove the activated charcoal.

-

Crystallization: Allow the filtrate to stand, and the solvent to evaporate slowly. Crystals of alpha-onocerin will form.

-

Isolation: Collect the crystals by filtration.

Analytical Methods for Quantification

For the quantitative analysis of alpha-onocerin in the extracts, Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Mandatory Visualization

Caption: Workflow for the extraction and isolation of alpha-onocerin.

References

Analytical Methods for the Identification and Quantification of Alpha-Onocerin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of the triterpenoid (B12794562) alpha-onocerin. The protocols detailed below are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction